molecular formula C7H5BrClN3O2 B13486446 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride

Cat. No.: B13486446
M. Wt: 278.49 g/mol
InChI Key: WITNAEZJUDIEEX-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is a heterocyclic compound that features a fused imidazo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminopyridines and α-bromoketones, which undergo a tandem cyclization and bromination reaction . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.

    Cyclization Reactions: The imidazo-pyrazine ring system can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyrazine derivatives .

Biological Activity

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused imidazo-pyrazine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. Its molecular formula is C8H6BrN2O2C_8H_6BrN_2O_2, with a molecular weight of approximately 278.49 g/mol. The unique structural characteristics contribute to its reactivity and potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity to these targets, which can modulate their activity. Specific pathways involved in these interactions are still under investigation, but initial studies suggest that the compound may influence cellular signaling pathways related to inflammation and cancer progression.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 1: Antibacterial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1.0 µg/mL

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer) cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression .

Table 2: Anticancer Activity Against Selected Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HCT1165.0
HepG27.5
MCF-7 (breast cancer)6.0

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against common pathogens in clinical settings. The results indicated that the compound significantly inhibited growth in multi-drug resistant strains, suggesting its potential as a lead candidate in antibiotic development .
  • Investigation into Anticancer Properties : A collaborative research effort involving multiple institutions explored the anticancer properties of this compound using various human cancer cell lines. The findings highlighted its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways, positioning it as a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C7H5BrClN3O2

Molecular Weight

278.49 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H4BrN3O2.ClH/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6;/h1-3H,(H,12,13);1H

InChI Key

WITNAEZJUDIEEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)C(=O)O)Br.Cl

Origin of Product

United States

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